molecular formula C16H23NO6S B6004718 2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid

Cat. No.: B6004718
M. Wt: 357.4 g/mol
InChI Key: CVOPIVIDCVVLTL-UHFFFAOYSA-N
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Description

2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a dimethoxyphenyl group, and a sulfonylamino group attached to an acetic acid moiety

Properties

IUPAC Name

2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO6S/c1-22-14-9-8-13(10-15(14)23-2)24(20,21)17(11-16(18)19)12-6-4-3-5-7-12/h8-10,12H,3-7,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVOPIVIDCVVLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)O)C2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.

    Cyclohexylation: The next step involves the introduction of the cyclohexyl group. This can be done through a Friedel-Crafts alkylation reaction using cyclohexyl chloride and aluminum chloride as a catalyst.

    Sulfonylation: The sulfonyl group is then introduced by reacting the intermediate with sulfonyl chloride in the presence of a base like pyridine.

    Formation of the Final Product: The final step involves the coupling of the sulfonylated intermediate with glycine or its derivatives under basic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Azido or thiolated derivatives.

Scientific Research Applications

2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets and pathways. The sulfonylamino group is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through its binding to these targets, leading to downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]propionic acid
  • 2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]butyric acid

Uniqueness

2-[Cyclohexyl-(3,4-dimethoxyphenyl)sulfonylamino]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

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